Cas no 153749-72-5 (Quinoline, 2,4,5-trichloro-)
Quinoline, 2,4,5-trichloro- Chemical and Physical Properties
Names and Identifiers
-
- Quinoline, 2,4,5-trichloro-
- D77341
- 2,4,5-trichloroquinoline
- 153749-72-5
- 2.4,5-trichloroquinoline
- 2,4,5-Trichlorchinolin
- PVOFTAIVWVOBGR-UHFFFAOYSA-N
- CS-D1236
- SCHEMBL7811084
-
- Inchi: 1S/C9H4Cl3N/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4H
- InChI Key: PVOFTAIVWVOBGR-UHFFFAOYSA-N
- SMILES: ClC1C=C(N=C2C=CC=C(C2=1)Cl)Cl
Computed Properties
- Exact Mass: 230.94112
- Monoisotopic Mass: 230.940932g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89
Quinoline, 2,4,5-trichloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01DC3D-100mg |
2,4,5-Trichloroquinoline |
153749-72-5 | 98% | 100mg |
$178.00 | 2023-12-21 | |
| 1PlusChem | 1P01DC3D-250mg |
2,4,5-Trichloroquinoline |
153749-72-5 | 98% | 250mg |
$264.00 | 2023-12-21 | |
| 1PlusChem | 1P01DC3D-1g |
2,4,5-Trichloroquinoline |
153749-72-5 | 98% | 1g |
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| Aaron | AR01DCBP-100mg |
2,4,5-Trichloroquinoline |
153749-72-5 | 98% | 100mg |
$89.00 | 2025-02-13 | |
| Aaron | AR01DCBP-250mg |
2,4,5-Trichloroquinoline |
153749-72-5 | 98% | 250mg |
$152.00 | 2025-02-13 | |
| Aaron | AR01DCBP-1g |
2,4,5-Trichloroquinoline |
153749-72-5 | 98% | 1g |
$381.00 | 2023-12-15 | |
| A2B Chem LLC | AX01017-100mg |
2,4,5-Trichloroquinoline |
153749-72-5 | 95% | 100mg |
$70.00 | 2024-04-20 | |
| A2B Chem LLC | AX01017-250mg |
2,4,5-Trichloroquinoline |
153749-72-5 | 95% | 250mg |
$112.00 | 2024-04-20 | |
| A2B Chem LLC | AX01017-1g |
2,4,5-Trichloroquinoline |
153749-72-5 | 95% | 1g |
$283.00 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0955-100.0mg |
2,4,5-trichloroquinoline |
153749-72-5 | 97% | 100.0mg |
¥646.0000 | 2025-04-12 |
Quinoline, 2,4,5-trichloro- Suppliers
Quinoline, 2,4,5-trichloro- Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on Quinoline, 2,4,5-trichloro-
Quinoline, 2,4,5-trichloro- (CAS No. 153749-72-5): A Comprehensive Overview of Its Synthesis, Applications, and Recent Research Developments
Quinoline, 2,4,5-trichloro-, identified by its Chemical Abstracts Service (CAS) number CAS No. 153749-72-5, is a halogenated derivative of quinoline that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its three chlorine substituents at the 2, 4, and 5 positions of the quinoline ring, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structural framework of Quinoline, 2,4,5-trichloro- consists of a fused benzene and pyridine ring system, with the presence of chlorine atoms enhancing its reactivity and functionalization potential. This structural motif is particularly intriguing due to its ability to participate in diverse chemical transformations, including nucleophilic aromatic substitution, metal-catalyzed coupling reactions, and heterocyclic ring expansions. These properties have positioned Quinoline, 2,4,5-trichloro- as a key building block in the development of novel therapeutic agents.
In recent years, the pharmaceutical industry has shown increasing interest in halogenated quinolines due to their broad spectrum of biological activities. Studies have demonstrated that compounds incorporating chlorine atoms into the quinoline scaffold often exhibit enhanced binding affinity to biological targets such as enzymes and receptors. This has led to the exploration of Quinoline, 2,4,5-trichloro- as a precursor in the synthesis of potential drug candidates for various diseases.
One of the most notable applications of Quinoline, 2,4,5-trichloro- is in the development of antimalarial agents. Quinoline derivatives have a long history in malaria treatment, with chloroquine being one of the most widely used antimalarial drugs. The introduction of chlorine atoms at specific positions on the quinoline ring can modulate its pharmacokinetic properties and improve its efficacy against drug-resistant strains of Plasmodium falciparum. Recent research has focused on optimizing synthetic routes to produce Quinoline, 2,4,5-trichloro- with higher yields and purity levels suitable for medicinal chemistry applications.
The synthesis of Quinoline, 2,4,5-trichloro- typically involves multi-step organic reactions starting from commercially available quinoline precursors. Common synthetic strategies include chlorination reactions using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). These reactions often require careful control of reaction conditions to achieve regioselective chlorination at the desired positions on the quinoline ring. Advances in catalytic methods have also enabled more efficient and environmentally friendly synthetic routes.
In addition to its pharmaceutical applications, Quinoline, 2,4,5-trichloro- has found utility in materials science and agrochemical research. Its halogenated structure makes it a suitable candidate for designing organic semiconductors and ligands for metal-organic frameworks (MOFs). These materials have potential applications in electronics、catalysis、and gas storage technologies. Furthermore,the reactivity of chlorine atoms allows for further functionalization,leading to the development of novel agrochemicals with improved pest control properties.
The latest research developments in the field of halogenated quinolines have highlighted innovative approaches to their synthesis and application. For instance,studies have explored photoredox catalysis as a means to achieve selective chlorination,reducing unwanted side reactions and improving overall yields. Additionally,computational chemistry techniques have been employed to predict and optimize the structures of quinoline derivatives,accelerating the discovery process for new drug candidates.
The biological activity of Quinoline,2,4,5-trichloro- has been extensively studied,with researchers focusing on its interactions with various biological targets. In vitro assays have revealed that this compound exhibits inhibitory effects on enzymes such as topoisomerases and kinases,which are involved in cancer cell proliferation。Furthermore,preclinical studies have shown promising results in animal models,suggesting potential therapeutic applications against certain types of cancer.
The safety profile of Quinoline,2,4,5-trichloro- is another critical aspect that has been thoroughly evaluated。Toxicological studies have assessed its acute and chronic toxicity,as well as its potential for bioaccumulation。These studies have provided valuable insights into the compound's safety margins,informing its use in both laboratory research and industrial applications。
The future prospects for Quinoline,2,4,5-trichloro- are promising,with ongoing research aimed at expanding its applications and improving its synthetic methodologies。Collaborative efforts between academia and industry are expected to drive innovation in this field،leading to the development of new drugs、materials،and technologies that benefit society。
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